4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine
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Overview
Description
4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is a heterocyclic compound that features a thieno[3,2-C]pyridine core with a tert-butyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tert-butyl-substituted pyridine and thiophene derivatives, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings .
Scientific Research Applications
4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-formyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-5-carboxylate: This compound has a formyl group instead of a tert-butyl group, leading to different reactivity and applications.
tert-Butyl 2-bromo-4H,5H,6H,7H-thieno[3,2-C]pyridine-5-carboxylate:
Uniqueness
4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for various applications where such properties are desired .
Properties
Molecular Formula |
C11H17NS |
---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-tert-butyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NS/c1-11(2,3)10-8-5-7-13-9(8)4-6-12-10/h5,7,10,12H,4,6H2,1-3H3 |
InChI Key |
SNDRISGOBKFHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C2=C(CCN1)SC=C2 |
Origin of Product |
United States |
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